molecular formula C13H15Br2NO2 B389945 Cyclohexyl 2,4-dibromophenylcarbamate

Cyclohexyl 2,4-dibromophenylcarbamate

Cat. No.: B389945
M. Wt: 377.07g/mol
InChI Key: XZRXWEQGGKVCJJ-UHFFFAOYSA-N
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Description

Cyclohexyl 2,4-dibromophenylcarbamate is a synthetic carbamate derivative characterized by a cyclohexyl group bonded to a carbamate moiety, which is further substituted with a 2,4-dibromophenyl ring. Carbamates are known for their stability and diverse biological activities, including enzyme inhibition and pesticidal properties.

Properties

Molecular Formula

C13H15Br2NO2

Molecular Weight

377.07g/mol

IUPAC Name

cyclohexyl N-(2,4-dibromophenyl)carbamate

InChI

InChI=1S/C13H15Br2NO2/c14-9-6-7-12(11(15)8-9)16-13(17)18-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17)

InChI Key

XZRXWEQGGKVCJJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC(=O)NC2=C(C=C(C=C2)Br)Br

Canonical SMILES

C1CCC(CC1)OC(=O)NC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related compounds, emphasizing synthesis, molecular properties, and biological activities.

Molecular and Crystallographic Properties

  • Dihedral Angles and Conformation: Compound A exhibits a distorted half-chair conformation in its cyclohexene ring, with dihedral angles of 13.8° between bromophenyl and cyclohexene rings .
  • Intermolecular Interactions :

    • Compound A displays weak C–H···O and C–H···π interactions .
    • The target compound’s bromine atoms may facilitate stronger halogen bonding, influencing crystal packing and solubility.

Data Table: Comparative Analysis

Property Cyclohexyl 2,4-Dibromophenylcarbamate Ethyl 4-(4-Bromophenyl)-6-(4-Ethoxyphenyl)-2-Oxocyclohex-3-Enecarboxylate
Molecular Formula C₁₃H₁₅Br₂NO₂ C₂₃H₂₃BrO₄
Key Functional Groups Carbamate, dibromophenyl Ester, ketone, bromophenyl, ethoxyphenyl
Synthesis Yield Not reported 65%
Biological Activity Hypothesized enzyme inhibition Antifungal, antitumor, anticonvulsant
Notable Interactions Halogen bonding (Br) C–H···O, C–H···π

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